molecular formula C28H28N4O5 B2417853 2-(3,4-dimethylphenyl)-5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1286096-14-7

2-(3,4-dimethylphenyl)-5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2417853
CAS No.: 1286096-14-7
M. Wt: 500.555
InChI Key: JVEQHWLCPXTEDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethylphenyl)-5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C28H28N4O5 and its molecular weight is 500.555. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activity

Compounds related to pyrazolones have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, a study on new pyrazoline and pyrazole derivatives showed significant antimicrobial activity against a range of organisms, including Gram-negative and Gram-positive bacteria as well as yeast-like fungi. These findings suggest potential applications of related compounds in developing new antimicrobial agents (Hassan, 2013).

Anti-inflammatory and Analgesic Properties

Research has also been conducted on the analgesic and anti-inflammatory properties of pyrazolone derivatives. For example, a series of new 1- and 2-substituted 3,4-dimethylpyrano[2,3-c]pyrazol-6-one derivatives were synthesized and showed more prominent analgesic activities than anti-inflammatory activities, similar to aminopyrine. This suggests that compounds within this chemical family could be explored for their potential as analgesic drugs (Kuo, Huang, & Nakamura, 1984).

Anticancer Activity

Additionally, pyrazolone derivatives have been investigated for their anticancer properties. Novel pyrazole derivatives with different moieties were synthesized and characterized, showing higher anticancer activity than doxorubicin against several cancer cell lines in in vitro studies. This demonstrates the potential of such compounds in the development of new anticancer drugs (Hafez, El-Gazzar, & Al-Hussain, 2016).

Structural and Mechanistic Studies

Studies on the structural aspects and reaction mechanisms of pyrazolone derivatives provide a deeper understanding of their chemical behavior. For example, research on the tautomerism of NH-pyrazoles linked to curcuminoids, which are structurally related to the compound , contributes to our knowledge of the structural dynamics and potential reactivity of such compounds (Cornago et al., 2009).

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-5-[[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O5/c1-16-7-8-19(11-17(16)2)21-14-23-28(33)31(9-10-32(23)30-21)15-22-18(3)37-27(29-22)20-12-24(34-4)26(36-6)25(13-20)35-5/h7-14H,15H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEQHWLCPXTEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC(=C(C(=C5)OC)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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